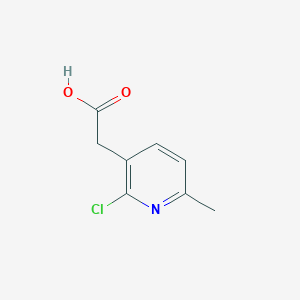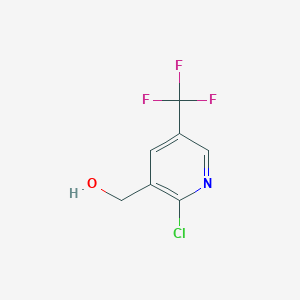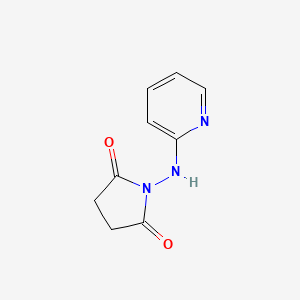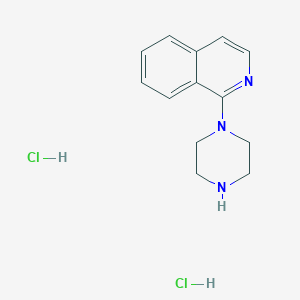
1-Piperazin-1-yl-isoquinoline dihydrochloride
Übersicht
Beschreibung
1-Piperazin-1-yl-isoquinoline dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PIPER, and it is a heterocyclic compound that contains a piperazine ring and an isoquinoline ring. The chemical formula of 1-Piperazin-1-yl-isoquinoline dihydrochloride is C13H16Cl2N2, and its molecular weight is 276.19 g/mol.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
Compounds similar to 1-Piperazin-1-yl-isoquinoline dihydrochloride have been synthesized, showing distinctive luminescent properties. These include naphthalimide model compounds with piperazine substituents, which exhibit fluorescence quantum yields that are characteristic of pH probes. The fluorescence of these compounds can be quenched by a photo-induced electron transfer (PET) process, which is influenced by the protonation or quaternization of the alkylated amine donor (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Identification of Antihypertensive Drug Metabolites
Research has also been conducted on compounds structurally related to 1-Piperazin-1-yl-isoquinoline dihydrochloride in the context of drug metabolism. For example, the metabolites of the antihypertensive drug prazosin, which have structural similarities, were synthesized and identified, providing insight into the drug's metabolism and potential therapeutic effects (Althuis & Hess, 1977).
Antidepressant and Antipsychotic Activity
Further studies have explored the antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, which includes compounds with piperazin-1-yl structures. These compounds have shown significant antidepressant activity and remarkable antipsychotic properties in specific tests, highlighting their potential in psychiatric medication (Zajdel et al., 2013).
Crystal Structures of Piperazine Substituted Compounds
Research has also focused on the crystal structures of various piperazine-substituted compounds. Such studies are crucial for understanding the molecular arrangement and potential applications of these compounds in various fields, including pharmaceuticals (Ullah & Altaf, 2014).
Synthesis of Piperazine Substituted Quinolones
The synthesis of piperazine-substituted quinolones has been explored, with specific focus on developing compounds for various applications, including potentially as pharmaceuticals (Fathalla & Pazdera, 2017).
Anticancer Activity and VEGFR-2 Inhibition
Research into novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles has shown significant antiproliferative activity through VEGFR-2-TK inhibition, demonstrating potential applications in cancer treatment (Hassan et al., 2021).
Eigenschaften
IUPAC Name |
1-piperazin-1-ylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWNYSDNFITLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-isoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)
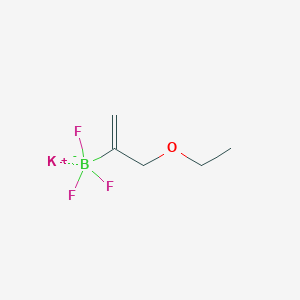
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)

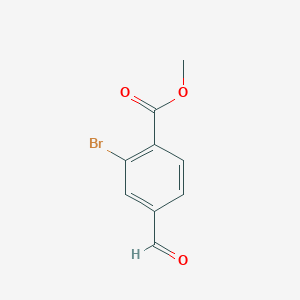

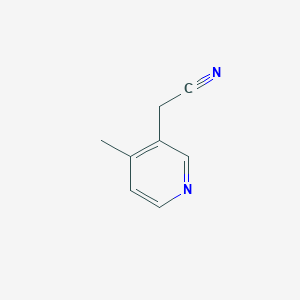
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
